Ellipticine N-oxide

Description

Properties

CAS No. |

37687-33-5 |

|---|---|

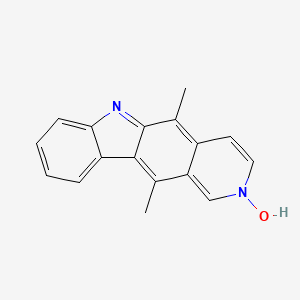

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

2-hydroxy-5,11-dimethylpyrido[4,3-b]carbazole |

InChI |

InChI=1S/C17H14N2O/c1-10-14-9-19(20)8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)18-17/h3-9,20H,1-2H3 |

InChI Key |

DNDAFFBIWNXNJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CN(C=C2C(=C3C1=NC4=CC=CC=C43)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ellipticine N Oxide

Total Synthesis Approaches to Ellipticine (B1684216) and Ellipticine N-oxide

The total synthesis of ellipticine has been achieved through numerous routes, often categorized by the sequence of ring formation. These approaches can be linear or convergent, with the latter offering advantages in terms of efficiency and flexibility for analog synthesis.

Regioselective Synthesis Strategies Involving N-oxide Assistance

The regioselectivity of certain reactions is a critical aspect of the total synthesis of ellipticine. In some strategies, the presence of an N-oxide functionality has been found to be crucial for directing the outcome of key synthetic steps. For instance, in the synthesis of ellipticine from isoquinolinequinones, the regioselective control of nucleophilic attack is a significant challenge. Theoretical studies using density functional theory (DFT) have revealed that an unexpected N-oxide assistance in cascade tautomerizations can be pivotal in directing the nucleophilic attack to the desired position, thereby enabling a regioselective synthesis. nih.gov

This N-oxide assistance facilitates the formation of a specific aniline-isoquinolinedione adduct, which is a key intermediate. The augmented basicity of a carbonyl oxygen, promoted by the extended resonance with the N-oxide moiety, facilitates a crucial proton transfer step, thereby controlling the regioselectivity of the reaction. chim.it This level of control is often not achievable without the N-oxide derivative, which fundamentally alters the reaction mechanism. chim.it

Convergent Synthetic Pathways for Ellipticine and Analogues

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. This approach is often more efficient for producing a variety of analogs. Many convergent syntheses of ellipticine proceed through an ellipticine quinone intermediate. rsc.orgnih.gov This quinone can then be converted to ellipticine.

One notable convergent approach involves the reaction of indole (B1671886) and pyridine (B92270) derivatives to construct the C-ring of the ellipticine skeleton. rsc.org For example, a Diels-Alder reaction between a furo[3,4-b]indole and a 3,4-pyridyne derivative can be employed. researchgate.net Another strategy focuses on the formation of the B-ring via a Pd-catalyzed cross-dehydrogenative coupling reaction. rsc.org These convergent strategies allow for the late-stage introduction of diversity, making them suitable for the preparation of various ellipticine analogues. rsc.orgresearchgate.net A new convergent route to 1-substituted ellipticines has also been described, further expanding the toolkit for creating diverse derivatives. acs.org

Targeted Synthesis of this compound Derivatives

The direct synthesis and subsequent functionalization of this compound provide a valuable route to novel derivatives with potentially enhanced or modified biological activities.

Synthesis via Oxidation of Parent Ellipticine

This compound can be prepared by the direct oxidation of the parent ellipticine molecule. While early attempts to oxidize ellipticine using hydrogen peroxide or p-nitroperbenzoic acid were unsuccessful, subsequent studies have identified effective oxidizing agents. semanticscholar.org One successful method involves the use of meta-chloroperbenzoic acid (m-CPBA). For instance, treatment of 9-methoxyellipticine (B76651) with m-CPBA in a chloroform (B151607)/ethanol mixture at reflux yields the corresponding 9-methoxythis compound in good yield. semanticscholar.orgpsu.edu

In addition to chemical synthesis, enzymatic oxidation has also been shown to produce this compound. Studies with human cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6, have demonstrated the formation of this compound from ellipticine. aacrjournals.org Peroxidases, in the presence of hydrogen peroxide, can also oxidize ellipticine, yielding this compound as a minor metabolite alongside an ellipticine dimer as the major product. psu.edunih.gov

| Starting Material | Reagent | Product | Yield | Reference |

| 9-Methoxyellipticine | m-Chloroperbenzoic acid (m-CPBA) | 9-Methoxythis compound | 64% | semanticscholar.org |

| Ellipticine | Peroxidases / H₂O₂ | This compound | Minor Product | psu.edunih.gov |

| Ellipticine | Human CYP3A4 / CYP2D6 | This compound | Metabolite | aacrjournals.org |

Synthesis of Functionalized this compound Derivatives

Ellipticine N-oxides serve as versatile intermediates for the synthesis of functionalized ellipticine derivatives, particularly at the 1-position. The N-oxide functionality activates the adjacent C-1 position towards nucleophilic attack.

A key transformation is the deoxygenation-functionalization of ellipticine N-oxides. While attempts to introduce a chloride ion at the 1-position via deoxygenation-chlorination with phosphorus oxychloride were not successful, the introduction of a cyano group has been achieved. semanticscholar.org Treatment of 9-methoxythis compound with diethyl cyanophosphonate leads to the formation of 1-cyano-9-methoxyellipticine. This nitrile can then be hydrolyzed to the corresponding 1-carboxamido-9-methoxyellipticine, demonstrating a route to 1-functionalized ellipticines. semanticscholar.org

| Starting Material | Reagent | Product | Reference |

| 9-Methoxythis compound | Diethyl cyanophosphonate | 1-Cyano-9-methoxyellipticine | semanticscholar.org |

| 1-Cyano-9-methoxyellipticine | Hydrolysis | 1-Carboxamido-9-methoxyellipticine | semanticscholar.org |

This methodology provides a valuable pathway to a range of 1-substituted ellipticine derivatives that would be difficult to access through other synthetic routes. semanticscholar.org Other methodologies for the synthesis of functionalized ellipticine derivatives have also been developed, such as those involving electrophilic cyclization. rsc.orgnih.gov

Expedient Synthetic Pathways from Isoquinolin-5-ol

Recent synthetic efforts have focused on developing more expeditious and convergent routes to ellipticine and its analogs from readily available starting materials. Isoquinolin-5-ol has emerged as a valuable precursor in this regard. researchgate.netrsc.org

Chemical Transformations Involving this compound

This compound, an oxidized derivative of the parent alkaloid ellipticine, serves as a versatile intermediate in the synthesis of various functionalized ellipticine analogues. Its chemical reactivity, centered around the N-oxide moiety, allows for specific transformations that are otherwise difficult to achieve on the core ellipticine structure. These reactions primarily include electrophilic additions and rearrangements, leading to the formation of halogenated and hydroxylated derivatives.

Chlorination Reactions via N-oxide Intermediates

The N-oxide functional group in ellipticine can be exploited to introduce a chlorine atom onto the pyridinium (B92312) ring system. Specifically, the transformation of ellipticine to its N-oxide facilitates the introduction of a chlorine atom at the C-3 position of the ellipticine nucleus. researchgate.netresearchgate.net This method represents a key strategy for modifying Ring D of the ellipticine scaffold. acs.orgepa.govcapes.gov.brjst.go.jp

The reaction is influenced by both steric and electronic factors. Model studies using 5,8-dimethylisoquinoline-N-oxide suggest that the regioselectivity of the chlorination is guided by steric hindrance and the electronic influence of the nitrogen atom at position 6 (N-6) of the ellipticine system. researchgate.netresearchgate.net However, the direct chlorination of ellipticine N-oxides is not always straightforward. For instance, attempts to transform 9-methoxythis compound into the corresponding 1-chloroellipticine using common chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) have been unsuccessful. semanticscholar.org This lack of reactivity is attributed to the weak nucleophilicity of the chloride ion in these systems. semanticscholar.org

In contrast, successful chlorination has been achieved, providing a pathway to 3-chloroellipticines. researchgate.net These chlorinated intermediates are valuable for further synthetic modifications, although subsequent nucleophilic substitution reactions on these 3-chloroellipticines have proven difficult to achieve. researchgate.netresearchgate.net

| Starting Material | Reagent(s) | Product | Key Findings | Reference |

|---|---|---|---|---|

| This compound | Chlorinating agents (e.g., POCl₃) | 3-Chloroellipticine | Enables introduction of a chlorine atom at the C-3 position. Reaction is guided by steric and electronic factors. | researchgate.netresearchgate.net |

| 9-Methoxythis compound | POCl₃ or SO₂Cl₂ | No reaction (1-chloro-9-methoxyellipticine not formed) | Standard chlorinating agents were ineffective, likely due to the low nucleophilicity of the chloride ion. | semanticscholar.org |

Rearrangement Pathways to Hydroxyellipticine Derivatives (e.g., Polonowski Rearrangement)

This compound is a key precursor to hydroxylated ellipticine derivatives, most notably 12-hydroxyellipticine. sav.skscispace.com This transformation occurs through a Polonowski-type rearrangement. scispace.comnih.govmdpi.comnih.gov This rearrangement can occur spontaneously and is a significant pathway in the metabolic activation of ellipticine. scispace.comupol.cz

The formation of 12-hydroxyellipticine from ellipticine can proceed through two routes: direct enzymatic oxidation or the formation of this compound followed by the Polonowski rearrangement. sav.skscispace.com Both pathways result in the formation of the same reactive species that can interact with biological macromolecules. scispace.com this compound itself is considered a potent, active metabolite of ellipticine precisely because it can convert to 12-hydroxyellipticine. mdpi.comnih.gov This rearrangement is a critical step, as 12-hydroxyellipticine and 13-hydroxyellipticine are the primary metabolites responsible for the formation of covalent DNA adducts. nih.govupol.czresearchgate.netresearchgate.netaacrjournals.org

The enzymatic formation of this compound is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. mdpi.comaacrjournals.orgnih.gov Once formed, the N-oxide can rearrange to 12-hydroxyellipticine, which then can form a reactive ellipticine-12-ylium ion capable of binding to DNA. nih.govupol.cz

| Reactant | Transformation | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Polonowski Rearrangement | 12-Hydroxyellipticine | A key metabolic activation pathway. The product is a reactive metabolite that leads to DNA adduct formation. | scispace.comnih.govmdpi.comnih.govupol.cz |

Biotransformation and Metabolism Research of Ellipticine N Oxide

Enzymatic Formation of Ellipticine (B1684216) N-oxide

The formation of ellipticine N-oxide is primarily mediated by two major enzyme families: cytochrome P450 (CYP) and peroxidases. nih.gov These enzymes catalyze the oxidation of ellipticine, leading to the formation of several metabolites, including this compound. nih.gov

Cytochrome P450 (CYP)-Mediated Oxidation Pathways

The cytochrome P450 superfamily of enzymes plays a crucial role in the metabolism of ellipticine. nih.gov Various human and animal CYP isoforms are involved in the oxidation of ellipticine, resulting in a range of metabolites. nih.gov this compound is one of the five major metabolites produced through CYP-mediated oxidation, alongside 7-hydroxy-, 9-hydroxy-, 12-hydroxy-, and 13-hydroxyellipticine. nih.govmdpi.comsav.sk

Several specific human CYP isoforms have been identified as key players in the formation of this compound. Research has shown that while multiple CYPs can produce this metabolite, their efficiencies vary significantly.

CYP2D6: This isoform is the most efficient enzyme in generating this compound. nih.govaacrjournals.org

CYP1A: While primarily associated with the detoxification of ellipticine by forming 7-hydroxy- and 9-hydroxyellipticine, CYP1A enzymes can be prompted by cytochrome b5 to produce metabolites like 13-hydroxyellipticine, which are linked to the pathway involving this compound. nih.govmdpi.com

CYP2C19 & CYP2C9: These isoforms are also involved in ellipticine metabolism. nih.gov CYP2C19, in particular, is a key enzyme in the formation of 12-hydroxyellipticine, a metabolite that can be formed from this compound. nih.gov

Animal CYP Isoforms: Studies using rat and rabbit hepatic microsomes have also demonstrated the formation of this compound. sav.sk Rabbit microsomes, in particular, favor the production of this compound, where CYP2C3 activity is prevalent. sav.sk

| CYP2C19 | Contributes to the formation of 12-hydroxyellipticine, a downstream product of this compound. nih.gov | |

This compound has been consistently identified as a metabolite in various in vitro and in vivo studies. nih.govmdpi.comsav.sk It is one of the five primary metabolites, alongside 7-hydroxy-, 9-hydroxy-, 12-hydroxy-, and 13-hydroxyellipticine, generated by the action of CYP enzymes on ellipticine. nih.govmdpi.com The formation of this compound is considered a significant pathway in the bioactivation of ellipticine, as it can spontaneously rearrange to form 12-hydroxyellipticine, a reactive metabolite. nih.govscispace.com

Peroxidase-Mediated Oxidation Pathways

In addition to CYPs, peroxidase enzymes also contribute to the oxidation of ellipticine. nih.gov These enzymes are present in various tissues and can play a role in the local metabolic activation of ellipticine. nih.gov

Several peroxidases have been shown to oxidize ellipticine:

Lactoperoxidase (LPO) : Bovine LPO has been used as a model to demonstrate the peroxidase-mediated oxidation of ellipticine. psu.educas.cz

Myeloperoxidase (MPO) : Human MPO is another peroxidase capable of oxidizing ellipticine. psu.educas.cz

Horseradish Peroxidase (HRP) : HRP is a plant-derived peroxidase that has been extensively used in studies to model the peroxidase-mediated metabolism of ellipticine. psu.educas.cz

Cyclooxygenases (COX) : Both human and ovine cyclooxygenases are also involved in the oxidation of ellipticine. nih.gov

These peroxidases, in the presence of hydrogen peroxide, catalyze the oxidation of ellipticine. nih.govpsu.edu

In peroxidase-mediated oxidation, this compound is consistently identified as a minor metabolite. psu.edunih.gov The major product formed in these systems is an ellipticine dimer. nih.govpsu.edunih.gov Although a minor product, the formation of this compound by peroxidases is significant as it represents a common metabolite shared with the CYP-mediated pathway. psu.edu

Table 2: Peroxidase-Mediated Formation of this compound

| Peroxidase | Metabolite Status | Major Metabolite |

|---|---|---|

| Lactoperoxidase | Minor psu.edunih.gov | Ellipticine Dimer psu.edunih.gov |

| Myeloperoxidase | Minor psu.edunih.gov | Ellipticine Dimer psu.edunih.gov |

| Horseradish Peroxidase | Minor psu.edunih.gov | Ellipticine Dimer psu.edunih.gov |

Metabolic Interconversion and Subsequent Metabolism of this compound

This compound is a notable metabolite in the biotransformation pathway of the parent compound, ellipticine. scispace.comsav.sknih.gov It is formed through the oxidation of ellipticine, a reaction catalyzed by both cytochrome P450 (CYP) enzymes and peroxidases. scispace.comupol.cz Specifically, studies with human recombinant enzymes have identified CYP3A4 and CYP2D6 as key contributors to the formation of this compound. scispace.comaacrjournals.org While it is one of several metabolites, its significance lies in its capacity for further conversion into a highly reactive species. nih.govresearchgate.netmdpi.com

A critical step in the metabolic activation of ellipticine involves the conversion of this compound into 12-hydroxyellipticine. upol.czresearchgate.net This transformation is not enzymatic but occurs spontaneously through a chemical process known as the Polonowski rearrangement. scispace.comnih.govresearchgate.netmdpi.com This rearrangement makes this compound a potent, active metabolite, as it serves as a direct precursor to 12-hydroxyellipticine. nih.govmdpi.com The formation of 12-hydroxyellipticine is a crucial event, as this metabolite, along with 13-hydroxyellipticine, is responsible for generating the reactive species that form covalent adducts with DNA. scispace.comupol.cz Therefore, the pathway involving the initial N-oxidation of ellipticine followed by its spontaneous rearrangement represents a significant route to the formation of DNA-reactive intermediates. scispace.comresearchgate.net

Modulation of Biotransformation Enzyme Activity by Ellipticine and its Metabolites

Ellipticine and its metabolites can influence the activity and expression of the very enzymes responsible for their biotransformation. nih.govupol.cz Research has shown that ellipticine itself is a potent inducer of CYP1A1 and CYP1A2 enzymes in rats. researchgate.net This self-induction means that the presence of ellipticine can increase its own rate of metabolism, potentially modulating its pharmacological effects. nih.gov

Furthermore, components of the microsomal mixed-function oxidase system, such as cytochrome b5, can significantly alter the metabolic profile of ellipticine. nih.govcuni.cz In reconstituted systems containing human CYP1A1, CYP1A2, or CYP3A4, the addition of cytochrome b5 was found to stimulate the formation of the active metabolites, 12-hydroxyellipticine and 13-hydroxyellipticine. nih.govcuni.cz Concurrently, the production of detoxification metabolites like 7-hydroxyellipticine (B1218345) and 9-hydroxyellipticine was either decreased or unchanged. nih.gov This indicates that cytochrome b5 can shift the metabolic balance towards bioactivation, leading to higher levels of the reactive species that form DNA adducts. nih.govcuni.cz The efficiency of ellipticine oxidation by CYP enzymes is also dependent on the ratio of the CYP enzyme to its redox partner, NADPH:cytochrome P450 reductase (POR). cuni.cz These findings demonstrate that the enzymatic landscape, including the expression levels of CYPs and the presence of modulatory proteins like cytochrome b5, is a critical determinant of ellipticine's metabolic fate and subsequent activity. nih.govcuni.cz

Molecular Mechanisms of Action and Biological Activity Research of Ellipticine N Oxide

DNA Interaction Mechanisms

Covalent DNA Adduct Formation Mediated by Ellipticine (B1684216) N-oxide and its Metabolites

The formation of covalent bonds between ellipticine derivatives and DNA is a critical mechanism of action. This process is often preceded by metabolic activation of the parent compound, ellipticine, into reactive intermediates.

Identification of Specific DNA Adducts Derived from Ellipticine N-oxide

This compound is considered a potent active metabolite of ellipticine. mdpi.com It can be generated through the metabolic activity of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4. mdpi.comnih.gov Research indicates that this compound is a precursor to 12-hydroxyellipticine via a Polonowski rearrangement. mdpi.comscispace.comupol.cz This subsequent metabolite, 12-hydroxyellipticine, is a key player in the formation of a specific DNA adduct. scispace.comupol.czaacrjournals.org

The process involves the formation of a reactive carbenium ion, ellipticine-12-ylium, from 12-hydroxyellipticine. scispace.comupol.cz This electrophilic species then reacts with DNA to form a covalent adduct. scispace.com This specific adduct has been identified as one of two major ellipticine-derived DNA adducts observed in various experimental systems. mdpi.comaacrjournals.org

The specific DNA adducts have been detected and characterized using techniques like ³²P-postlabeling. nih.govmdpi.com Studies have consistently identified two primary adducts across various systems, including in vitro incubations with human hepatic microsomes, in cancer cell lines, and in vivo in rats treated with ellipticine. aacrjournals.orgmdpi.comnih.gov

Deoxyguanosine as a Target for Adduct Formation

Extensive research has identified the guanine (B1146940) base in DNA, specifically the exocyclic amino group of deoxyguanosine, as the primary target for covalent modification by activated ellipticine metabolites. mdpi.comscispace.comupol.cz The two major DNA adducts formed are deoxyguanosine adducts resulting from the reaction with ellipticine-13-ylium and ellipticine-12-ylium. scispace.comupol.cz

This compound contributes to the formation of one of these major deoxyguanosine adducts through its conversion to 12-hydroxyellipticine. scispace.comupol.czaacrjournals.org The subsequent formation of the ellipticine-12-ylium ion leads to its covalent binding to deoxyguanosine. scispace.com The identity of these adducts as deoxyguanosine derivatives has been confirmed through various analytical methods, including co-chromatography with authentic standards. scispace.com

The formation of these specific deoxyguanosine adducts has been observed in a variety of contexts, including:

In vitro incubations using CYP-dependent activation systems. scispace.com

In vivo studies in rats treated with ellipticine. scispace.comnih.gov

After activation of ellipticine by various peroxidases. nih.gov

This consistent targeting of deoxyguanosine underscores its importance in the genotoxic and cytotoxic effects of ellipticine and its metabolites.

Correlation between DNA Adduct Formation and Cellular Responses

A significant body of evidence links the formation of ellipticine-derived DNA adducts to the cytotoxic effects observed in various cancer cell lines. mdpi.comnih.gov The level of DNA adduct formation often correlates with the sensitivity of the cancer cells to ellipticine. mdpi.comresearchgate.net

For instance, the cytotoxicity of ellipticine in human leukemia cell lines HL-60 and CCRF-CEM has been shown to correlate with the levels of ellipticine-DNA adducts formed within these cells. nih.govresearchgate.net Similarly, in several neuroblastoma and glioblastoma cell lines, the cytotoxic effects of ellipticine are associated with the extent of DNA adduct formation. mdpi.comnih.gov This suggests that the covalent modification of DNA is a primary mechanism driving cell death in these sensitive cancer cells. mdpi.comnih.gov

The formation of these adducts and the subsequent cytotoxicity are dependent on the metabolic capabilities of the cancer cells, specifically the expression levels of activating enzymes like cytochrome P450s. mdpi.comelectrochemsci.org For example, human breast adenocarcinoma MCF-7 cells, which express CYP enzymes, form ellipticine-DNA adducts and exhibit sensitivity to the drug. mdpi.comcuni.cz The expression of not only CYPs but also cytochrome b₅ can influence the metabolic activation of ellipticine, leading to higher levels of DNA adducts and increased cytotoxicity. mdpi.com

However, the correlation is not universal across all cell lines. In some cases, like the UKF-NB-3 neuroblastoma cell line, there is a discrepancy between the levels of DNA adducts and the observed cytotoxicity, suggesting that other mechanisms of action may be more dominant in these specific cells. nih.gov

Intercalation with DNA

In addition to covalent adduct formation, ellipticine and its derivatives, including likely its N-oxide metabolite, are well-known for their ability to intercalate into DNA. scispace.commdpi.comresearchgate.net This non-covalent mode of interaction involves the insertion of the planar, polycyclic aromatic structure of the ellipticine molecule between the base pairs of the DNA double helix. preprints.orgplos.org

This intercalation process leads to several structural changes in the DNA, including:

Unwinding and lengthening of the DNA helix. plos.org

Distortion of the DNA backbone.

Interference with the binding of DNA-processing enzymes.

The ability of ellipticine derivatives to intercalate is considered a foundational aspect of their biological activity. nih.govresearchgate.net This interaction is a critical step that can lead to the inhibition of enzymes like DNA topoisomerase II. scispace.comresearchgate.net The planar nature and the presence of a protonatable ring nitrogen in the ellipticine structure are key features that facilitate this strong interaction with DNA. preprints.org

Enzyme Inhibition Research

The biological activity of ellipticine and its metabolites, including this compound, is not limited to direct DNA interactions but also involves the inhibition of crucial cellular enzymes. ontosight.ai The primary enzymatic target that has been extensively studied in relation to ellipticine's anticancer effects is DNA topoisomerase II. scispace.comresearchgate.netresearchgate.net

Ellipticine acts as a topoisomerase II poison by stabilizing the covalent complex formed between the enzyme and DNA during the catalytic cycle. scispace.comwalshmedicalmedia.com This leads to the accumulation of DNA strand breaks, which, if not repaired, can trigger apoptosis and cell death. scispace.com The formation of a ternary complex involving topoisomerase II, DNA, and the ellipticine molecule is considered essential for this inhibitory action. scispace.com

While much of the research has focused on the parent compound, ellipticine, the metabolites also play a role. This compound is produced through metabolism by cytochrome P450 enzymes, such as CYP3A4. aacrjournals.orgresearchgate.netmdpi.com This metabolic pathway is directly linked to the bioactivation of ellipticine, leading to the formation of reactive species that cause DNA adducts. researchgate.netmdpi.com Therefore, while this compound itself might not be the primary topoisomerase II inhibitor, its formation is part of the metabolic cascade that ultimately results in DNA damage, a key consequence of topoisomerase II inhibition.

Furthermore, research has shown that ellipticine can directly interact with topoisomerase II, even in the absence of DNA, suggesting a complex mechanism of inhibition. researchgate.net The ability of ellipticine to inhibit topoisomerase II, coupled with its capacity to intercalate into DNA and form covalent adducts, creates a multi-pronged attack on the integrity and function of the genome, contributing to its potent antineoplastic properties. researchgate.netontosight.ai

Topoisomerase II Inhibition

Ellipticine and its derivatives are recognized for their anticancer properties, which are often attributed to their ability to inhibit Topoisomerase II, an enzyme essential for DNA replication. ontosight.aiontosight.ai This mechanism is considered a prevalent mode of action for the cytotoxic and antitumor activities of the ellipticine family of compounds. scispace.comnih.govbohrium.com this compound, as a derivative, is also believed to exert its effects through this pathway. ontosight.ai The inhibition of Topoisomerase II by these compounds disrupts the process of DNA replication in cancer cells, leading to cell death. ontosight.aiontosight.ai The general mechanism involves the drug stabilizing a ternary complex between Topoisomerase II and DNA, which is critical for inducing nucleic acid breakage and subsequent cell death. scispace.comwalshmedicalmedia.com While ellipticine itself is a known catalytic inhibitor of topoisomerase II, enhancing the forward rate of DNA cleavage, the specific inhibitory characteristics of this compound are part of the broader understanding of the ellipticine family's action. scispace.comucc.ie

Kinase Inhibition (e.g., c-Kit kinase, MYLK4)

The ellipticine pharmacophore has been identified as a useful scaffold for inhibiting protein kinases, which are crucial regulators of cellular signaling pathways. researchgate.netnih.gov Research has shown that various ellipticine derivatives can act as tyrosine kinase inhibitors. aacrjournals.org Specifically, derivatives of ellipticine have been found to inhibit both wild-type and mutant c-Kit kinase, a receptor tyrosine kinase often implicated in malignant cancers. aacrjournals.orgnih.gov These derivatives compete with ATP for binding to the kinase domain. nih.gov Molecular modeling studies suggest that substitutions at different positions on the ellipticine structure can explain the structure-activity relationships observed. nih.gov While the potential of ellipticine analogues as tyrosine kinase inhibitors is established, specific research focusing exclusively on this compound's activity against c-Kit kinase or MYLK4 is not detailed in the available literature. However, the known activity of the parent compound and its other derivatives suggests this is a plausible area for its biological effects.

Modulation of Cellular Signaling Pathways

p53 Pathway Modulation and Restoration of Mutant p53 Function

Table 1: Effects of Ellipticine on Mutant p53 Function

| Effect | Observation | Affected Genes/Proteins | References |

|---|---|---|---|

| Restoration of Transactivation | Restores function to hotspot mutants (e.g., 175H, 248W, 249S, 273H, 281G). | p53 | aacrjournals.orgnih.gov |

| Induction of Target Genes | Increases expression of p53-responsive genes. | p21(WAF1), MDM2 | mdpi.comaacrjournals.orgnih.gov |

| Conformational Change | Induces a shift from mutant to wild-type conformation. | p53 | mdpi.comaacrjournals.orgwalshmedicalmedia.com |

| Sensitization to Chemotherapy | Reactivation of mutant p53 sensitizes lymphoma cells to doxorubicin. | p53 | mdpi.comnih.gov |

PI3K/AKT and MAPK Pathway Relationships

The PI3K/AKT and MAPK signaling pathways are central to cell growth, proliferation, and survival, and are often dysregulated in cancer. mdpi.com The biological activity of ellipticine derivatives is closely related to their ability to modulate these pathways. nih.govresearchgate.netresearchgate.net For instance, ellipticine has been shown to activate mitogen-activated protein kinases (MAPKs) as part of its mechanism for initiating apoptosis. mdpi.com In other contexts, ellipticine and its derivatives can inhibit the PI3K/AKT pathway. ucc.ienih.gov One study showed that an ellipticine derivative selectively induced apoptosis in ovarian cancer cell lines by preventing the phosphorylation of AKT. ucc.ie Another study demonstrated that the chondroprotective effect of ellipticine-treated bone marrow stem cells was associated with the inhibition of intracellular NF-κB, MAPKs, and PI3K/Akt signaling. nih.gov These findings indicate that the modulation of these critical survival pathways is a key component of the anticancer effects of the ellipticine family of compounds.

Disruption of Mitochondrial Oxidative Phosphorylation

Beyond targeting DNA and signaling pathways, ellipticines are known to disrupt the energy balance of cells by uncoupling mitochondrial oxidative phosphorylation. scispace.comwalshmedicalmedia.comwalshmedicalmedia.comresearchgate.net This action compromises the primary energy production mechanism within the cell, contributing to its cytotoxic effects. It is likely that this compound, as a derivative of ellipticine, contributes to or shares this mechanism of disrupting mitochondrial function. aacrjournals.org This disruption can initiate the mitochondrial pathway of apoptosis, involving the release of cytochrome c. aacrjournals.orgmdpi.com Studies on ellipticine derivatives have shown that they can localize to the mitochondrial inner membrane, disrupt the membrane potential, and cripple cellular energy production, ultimately leading to apoptosis. aacrjournals.org

Cell Cycle Arrest and Apoptosis Induction Studies

A primary outcome of ellipticine and its derivatives' interaction with cancer cells is the induction of cell cycle arrest and apoptosis. ontosight.aincats.iospandidos-publications.comncats.io This is a combined effect resulting from multiple mechanisms, including DNA damage via topoisomerase II inhibition and the formation of covalent DNA adducts. ncats.ioncats.io this compound is a key reactive metabolite of ellipticine, formed by cytochrome P450 enzymes, that spontaneously converts to an intermediate that forms covalent adducts with DNA. aacrjournals.orgnih.govscispace.commdpi.com Specifically, this compound is responsible for the formation of one of the two major deoxyguanosine adducts found after ellipticine treatment. aacrjournals.orgnih.gov This DNA damage triggers cellular responses that lead to cell cycle arrest, preventing the proliferation of malignant cells. nih.govncats.iospandidos-publications.com Subsequently, the accumulated damage and modulation of pathways like p53 and mitochondrial function converge to initiate programmed cell death, or apoptosis. mdpi.comnih.govncats.io

Table 2: Role of this compound in DNA Adduct Formation

| Metabolite | Precursor | Enzymatic System | Outcome | References |

|---|---|---|---|---|

| This compound | Ellipticine | Cytochrome P450 (CYP3A4, CYP2D6) | Forms a major covalent DNA adduct (adduct 2). | aacrjournals.orgnih.govmdpi.com |

| 12-hydroxyellipticine | This compound (via Polonowski rearrangement) | - | Considered an active metabolite that forms DNA adducts. | scispace.commdpi.com |

| 13-hydroxyellipticine | Ellipticine | Cytochrome P450 (CYP3A4) | Forms the other major covalent DNA adduct (adduct 1). | aacrjournals.orgnih.govmdpi.com |

Structure Activity Relationship Sar Studies of Ellipticine N Oxide and Its Derivatives

Impact of N-oxidation on Biological Activity and Metabolic Fate

N-oxidation of the ellipticine (B1684216) molecule at the N2-position to form ellipticine N-oxide is a significant metabolic pathway with profound implications for its biological activity and subsequent metabolic fate. mdpi.comscispace.comresearchgate.netaacrjournals.org This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, as well as peroxidases. mdpi.comnih.govpsu.edu

This compound is considered a potent, active metabolite of ellipticine. mdpi.comnih.gov Its significance lies in its ability to undergo a Polonowski rearrangement to form 12-hydroxyellipticine. mdpi.comscispace.comresearchgate.net This metabolite is a precursor to the reactive ellipticine-12-ylium ion, which can then form covalent adducts with DNA, specifically with deoxyguanosine residues. scispace.comnih.gov The formation of these DNA adducts is a crucial mechanism contributing to the cytotoxic and pharmacological effects of ellipticine. scispace.comaacrjournals.orgnih.govmdpi.com

The metabolic conversion of ellipticine to its N-oxide derivative represents a bioactivation pathway. mdpi.com While some ellipticine metabolites, such as 7-hydroxyellipticine (B1218345) and 9-hydroxyellipticine, are considered detoxification products destined for excretion, this compound serves as an intermediate in a cascade leading to DNA damage. scispace.comresearchgate.netnih.gov The production of this compound in human hepatic microsomes has been shown to correlate with the formation of a specific DNA adduct (adduct 2). scispace.comaacrjournals.org

The presence of other enzymes, such as cytochrome b5, can influence the metabolic fate of ellipticine. Cytochrome b5 can alter the ratio of metabolites formed by CYP enzymes, leading to a considerable increase in the production of 12-hydroxyellipticine, 13-hydroxyellipticine, and this compound, thereby enhancing the formation of DNA adducts. mdpi.comelectrochemsci.org

Peroxidases, including myeloperoxidase and cyclooxygenases, also contribute to the oxidation of ellipticine, producing this compound as a minor metabolite. nih.govupol.czresearchgate.net Although the major product of peroxidase-mediated oxidation is an ellipticine dimer, the generation of the N-oxide provides an alternative enzymatic route to this active metabolite. nih.govresearchgate.net

Influence of Specific Substituents on Activity (e.g., C9 methoxy (B1213986), C11 methyl)

The biological activity of ellipticine derivatives is significantly modulated by the presence of specific substituents on the pyridocarbazole ring system. Modifications at the C9 and C11 positions, in particular, have been a major focus of structure-activity relationship (SAR) studies to enhance antitumor efficacy.

Substitution at the C9 position has been found to substantially increase the cytotoxic activity of ellipticine. ucc.iewalshmedicalmedia.com For instance, the introduction of a methoxy group at C9 (9-methoxyellipticine) is a structural modification known to enhance toxic effects. nih.gov Research on olivacine, an isomer of ellipticine, has also shown that hydroxylation at the C9 position to produce a 9-methoxyderivative increases its cytostatic activity, even more so than ellipticine derivatives. mdpi.comresearchgate.net

The C11 position is another critical site for substitution. The presence of a methyl group at C11 is a feature of the parent ellipticine molecule and is considered important for its activity. nih.gov SAR studies on novel 5-aza-ellipticine derivatives that retained the C11 methyl substituent showed that many of these compounds inhibited cancer cell growth with potency similar to ellipticine. nih.gov

The interplay between substituents at different positions is also crucial. For example, in a series of 5-aza-ellipticine derivatives, a compound with a 5-ethyl substituent was found to be an order of magnitude more potent than the derivative with a 5-methyl substituent. nih.gov Conversely, in another pair of derivatives, the 5-methyl compound was ten times more toxic than the 5-ethyl version, highlighting the complex nature of these structure-activity relationships. nih.gov

Furthermore, the development of novel hexacyclic ellipticine derivatives has shown that specific modifications can lead to compounds with higher antitumor activity compared to the parent ellipticine. eurekaselect.com These studies underscore the principle that targeted substitutions on the ellipticine scaffold are a viable strategy for optimizing its pharmacological profile.

Correlation between Chemical Structure and DNA Adduct Formation Potential

The formation of covalent DNA adducts is a key mechanism of action for ellipticine, and this process is intrinsically linked to its chemical structure and metabolic activation. scispace.comnih.govwalshmedicalmedia.com The parent compound, ellipticine, must be enzymatically oxidized to reactive intermediates that can then bind to DNA. mdpi.comwalshmedicalmedia.com

The primary metabolites responsible for DNA adduct formation are 12-hydroxyellipticine and 13-hydroxyellipticine. scispace.comnih.govmdpi.com These metabolites are generated through the action of cytochrome P450 (CYP) enzymes. aacrjournals.orgnih.gov Specifically, 13-hydroxyellipticine generates a major deoxyguanosine adduct (adduct 1), while 12-hydroxyellipticine is responsible for a second adduct (adduct 2). aacrjournals.orgmdpi.com

This compound, formed by N-oxidation at the pyridine (B92270) nitrogen (N2), is a crucial intermediate in this process. mdpi.comaacrjournals.orgsav.sk It is considered an active metabolite because it can spontaneously rearrange to form 12-hydroxyellipticine via a Polonowski rearrangement. mdpi.comscispace.comresearchgate.net Therefore, the structural feature of the N-oxide is directly correlated with the potential to form the ellipticine-DNA adduct 2. aacrjournals.org Studies have demonstrated a high correlation between the formation of 13-hydroxyellipticine and the levels of the major DNA adduct 1 in human hepatic microsomes. aacrjournals.org

The enzymatic machinery of a cell dictates the pattern of metabolism and, consequently, the potential for DNA adduct formation. Human CYP3A4 is a key enzyme that oxidizes ellipticine to both 13-hydroxyellipticine and this compound, the precursors for the two major DNA adducts. aacrjournals.orgnih.gov Other enzymes like CYP1A1/2 are more involved in producing detoxification metabolites such as 7-hydroxy- and 9-hydroxyellipticine, which have a lower potential for forming DNA adducts. aacrjournals.orgnih.gov

Peroxidases also play a role by oxidizing ellipticine to metabolites that generate DNA adducts identical to those produced from the CYP-generated 12-hydroxy- and 13-hydroxyellipticine. mdpi.com Thus, the chemical structures that are substrates for either CYPs or peroxidases leading to these specific hydroxylated metabolites or the N-oxide will have a high potential for DNA adduct formation.

Structural Features Dictating Enzyme Inhibition Specificity

Ellipticine and its derivatives exert their biological effects not only through DNA adduction but also by inhibiting key enzymes, most notably topoisomerase II. walshmedicalmedia.comnih.govwikipedia.org The planar, tetracyclic structure of the ellipticine scaffold is fundamental to its ability to intercalate into DNA, a prerequisite for the inhibition of topoisomerase II. scispace.comwikipedia.org This intercalation stabilizes the enzyme-DNA complex, leading to DNA strand breaks and cell death. scispace.com

The specificity of enzyme inhibition can be modulated by substitutions on the ellipticine ring system. For instance, while ellipticine itself is a known topoisomerase II inhibitor, slight structural modifications can alter its inhibitory profile. nih.govnih.gov

Beyond topoisomerase II, ellipticine derivatives have been shown to inhibit other enzymes, including various kinases. walshmedicalmedia.comnih.gov 9-Hydroxyellipticine, for example, has been identified as an inhibitor of c-Kit kinase. walshmedicalmedia.com The presence of the hydroxyl group at the C9 position appears to be a key structural feature for this activity. ucc.ie

Ellipticine also interacts with cytochrome P450 (CYP) enzymes, acting as both a substrate and an inhibitor. upol.cz Although previously considered a selective inhibitor of CYP1A1/2, studies have shown its inhibitory potential is broader. upol.cz Ellipticine demonstrates potent inhibition of CYP3A, followed by CYP1A1/2 and CYP2B. upol.cz The binding of ellipticine to the active site of these enzymes is a key aspect of this inhibition, though the inhibitory potency does not always correlate directly with binding affinity, suggesting complex inhibitory mechanisms. upol.cz

The structural features that dictate this differential inhibition are subtle. Homology modeling and docking studies of ellipticine into the active site of CYP3A4 have been used to explain the preference for oxidation at the C13 and N2 positions. aacrjournals.org These models suggest that the orientation of the ellipticine molecule within the enzyme's active site, governed by its specific chemical structure, determines which metabolic reaction occurs and, by extension, which enzymes it might inhibit.

Interactive Data Table: Ellipticine Metabolites and Associated Enzymes

| Metabolite | Precursor | Key Generating Enzymes | Biological Significance |

|---|---|---|---|

| This compound | Ellipticine | CYP3A4, CYP2D6, Peroxidases | Active metabolite, precursor to 12-hydroxyellipticine |

| 12-hydroxyellipticine | Ellipticine, this compound | CYP3A4, CYP2C19, CYP2D6 | Active metabolite, forms DNA adduct 2 |

| 13-hydroxyellipticine | Ellipticine | CYP3A4, CYP1A2 | Active metabolite, forms DNA adduct 1 |

| 9-hydroxyellipticine | Ellipticine | CYP1A1, CYP1A2 | Detoxification product, but also pharmacologically active (e.g., Topo II inhibitor) |

| 7-hydroxyellipticine | Ellipticine | CYP1A1, CYP1A2 | Detoxification product |

Computational and Theoretical Investigations of Ellipticine N Oxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating various aspects of Ellipticine (B1684216) N-oxide's chemistry.

The formation of Ellipticine N-oxide from its parent compound, ellipticine, is a process that exhibits regioselectivity, meaning that the oxidation occurs at a specific nitrogen atom. DFT calculations, often in conjunction with homology modeling and molecular docking, have been employed to understand the factors governing this selectivity, particularly in biological systems.

The enzymatic oxidation of ellipticine is primarily carried out by cytochrome P450 enzymes, with CYP3A4 being a key isozyme responsible for the formation of this compound. nih.gov Computational models of the CYP3A4 active site with ellipticine docked within it have shown that the orientation of the ellipticine molecule within the enzyme's binding pocket dictates which atom is most susceptible to oxidation. nih.gov The proximity and orientation of the N-2 nitrogen of the pyridine (B92270) ring to the reactive heme iron-oxo species in the enzyme's active site favor its oxidation over other nitrogen atoms in the molecule. nih.gov

These computational studies help to explain the experimentally observed predominance of N-2 oxidation, providing a molecular basis for the regioselectivity of this metabolic transformation. The insights gained from these models are crucial for understanding the metabolic fate of ellipticine and the formation of its N-oxide metabolite.

While specific DFT studies exclusively focused on the N-O bond of this compound are not extensively documented in publicly available literature, general studies on N-oxides provide a strong theoretical framework for understanding its characteristics. Theoretical calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analyses, have been used to investigate the nature of the N-O bond in various N-oxide compounds. rsc.org

These studies reveal that the N-O bond in N-oxides is best described as a donating bond with a significant contribution from back-donation of electron density from the oxygen to the nitrogen atom (O→N back-donation), particularly of the π-electron type where possible. rsc.org This results in an N-O bond order that is greater than a single bond. rsc.org The stability and characteristics of this bond are influenced by the electronic properties of the rest of the molecule. For instance, electron-withdrawing groups can stabilize the N-O bond, while electron-donating groups may have the opposite effect. rsc.org These general principles are applicable to this compound, where the aromatic system of the ellipticine core would influence the electronic character and reactivity of the N-O bond.

| Characteristic | Description |

|---|---|

| Bond Type | Primarily a donating bond with significant O→N back-donation. rsc.org |

| Bond Order | Greater than a single bond. rsc.org |

| Electronic Influence | Susceptible to the electronic effects of substituents on the aromatic system. rsc.org |

DFT has been successfully applied to study the interactions between the parent compound, ellipticine, and various ions. These studies provide a foundation for understanding how this compound might interact with ions in a biological environment. Theoretical investigations have explored the interactions between ellipticine and different hydrogen bond acceptor ions such as F-, Cl-, Br-, and AcO-. Current time information in Edmonton, CA.

These calculations have shown that hydrogen bonding significantly modifies the interaction pattern of ellipticine. Current time information in Edmonton, CA. Methods such as NBO charge calculations, as well as simulated IR, NMR, and UV-Visible spectra, have revealed the differential extent of hydrogen bonding, leading to selectivity for certain ions in specific solvents. Current time information in Edmonton, CA. For example, a clear selectivity towards the fluoride (B91410) ion in a chloroform (B151607) environment has been demonstrated through these computational approaches. Current time information in Edmonton, CA. Such studies are crucial for understanding the behavior of ellipticine and its derivatives in different chemical environments and their potential to interact with ionic species in biological systems.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein (receptor).

Molecular docking has been a key tool in predicting and understanding the interaction of ellipticine and, by extension, this compound with various enzymes.

CYP Active Sites: As mentioned previously, docking studies of ellipticine within the active site of CYP3A4 have been crucial in explaining the regioselective formation of this compound. nih.gov These simulations show the specific amino acid residues within the active site that interact with the ellipticine molecule, holding it in an orientation that favors the N-oxidation of the pyridine nitrogen. nih.gov

EGFR/HER2: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are important targets in cancer therapy. While specific molecular docking studies focusing solely on this compound with EGFR and HER2 are not widely reported, the general approach for docking small molecules into the kinase domains of these receptors is well-established. nih.govmdpi.comgsconlinepress.comresearchgate.netmdpi.comresearchgate.net These studies typically involve placing the ligand into the ATP-binding pocket of the kinase domain and evaluating the binding affinity and interaction patterns. The interactions often involve hydrogen bonds with key residues in the hinge region and hydrophobic interactions with other residues in the binding pocket. Such computational approaches could be applied to this compound to predict its potential as an inhibitor of these important cancer targets.

Molecular docking simulations are also used to evaluate the physicochemical effects that govern the binding of a ligand to its target. This includes assessing the binding energy, which is a measure of the affinity between the ligand and the protein, and analyzing the types of interactions that contribute to the stability of the complex.

For ellipticine and its derivatives, molecular docking studies have been used to calculate binding affinities with various protein targets. nih.govnih.govresearchgate.net These calculations provide a quantitative measure of how strongly the molecule is predicted to bind to the active site. The binding energy is influenced by a combination of factors, including:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Van der Waals forces: These are weaker, short-range interactions that are numerous in a well-fitted ligand-receptor pair.

Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein.

By analyzing these interactions, researchers can understand the key physicochemical properties of the ligand that are important for binding. This information is invaluable for the rational design of new derivatives with improved binding affinity and selectivity. For this compound, such evaluations would be critical in assessing its potential as a biologically active molecule.

| Factor | Description | Relevance to this compound |

|---|---|---|

| Binding Energy | A quantitative measure of the predicted binding affinity between the ligand and the receptor. researchgate.netnih.gov | Predicts the potential efficacy of this compound as an inhibitor. |

| Hydrogen Bonds | Specific interactions between hydrogen bond donors and acceptors on the ligand and protein. | Key for determining the binding orientation and specificity of this compound. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. researchgate.net | Contribute significantly to the overall stability of the this compound-protein complex. |

| Electrostatic Interactions | Interactions between charged or polar groups. researchgate.net | Important for the initial recognition and binding of this compound to the target protein. |

In Silico Drug Repurposing and Virtual Screening Approaches

While specific in silico drug repurposing and virtual screening studies focusing exclusively on this compound are not extensively documented in current scientific literature, the parent compound, ellipticine, has been the subject of such investigations. These studies provide a robust framework and a clear methodological precedent for how this compound could be computationally evaluated for novel therapeutic applications. The amenability of the ellipticine scaffold to computational analysis, including Quantitative Structure-Activity Relationship (QSAR) and molecular docking, has been well-established for various analogues, suggesting the potential for similar success with the N-oxide derivative. nih.govbohrium.comusfq.edu.ec

A landmark study successfully repositioned ellipticine from an anticancer agent to a pro-angiogenic substance at low concentrations, using a multi-stage in silico screening pipeline. mdpi.comnih.govnih.gov This research serves as a primary case study for applying computational repurposing to the ellipticine family. The process began by identifying a gene expression signature for pro-angiogenic molecules from public databases, which was then used to screen for compounds that could induce this signature. mdpi.comnih.gov

The virtual screening workflow involved several key computational tools and databases to narrow down potential candidates from a large pool of compounds. mdpi.comnih.govnih.gov

Table 1: Computational Tools and Databases in the Virtual Screening Pipeline for Ellipticine

| Stage | Tool/Database | Purpose |

|---|---|---|

| Initial Screening | Gene Expression Omnibus (GEO) | Identification of differentially expressed genes related to angiogenesis. mdpi.comnih.gov |

| GEO2EnrichR | Extraction of characteristic direction signatures from gene expression data. mdpi.comnih.gov | |

| L1000CDS² | Screening for small molecules that mimic the desired pro-angiogenic gene signature. mdpi.comnih.gov | |

| Secondary Screening | ChemMine Tools & ChemminR | Generation and clustering of compounds structurally similar to initial hits (e.g., TWS-119). mdpi.comnih.gov |

| Physicochemical Evaluation | AutoDock v.4 | Molecular docking simulation to predict the binding affinity of candidate compounds to the target protein. mdpi.comnih.gov |

Following the initial screening phases, which identified a set of candidate molecules, molecular docking simulations were performed to predict their binding affinity to specific protein targets. In the case of the pro-angiogenic study, the target was Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com The docking results evaluated several compounds, with ellipticine showing a strong binding affinity, superior to that of the reference compound and other candidates. mdpi.com

Table 2: Molecular Docking Results of Screened Compounds against GSK-3β

| Compound | Predicted Binding Affinity (kcal/mol) |

|---|---|

| Ellipticine | -7.8 |

| TWS-119 (Reference) | -7.5 |

| BRD-K39687892 | -7.1 |

| SB-334867 | -6.9 |

| ATP | -4.6 |

Data sourced from a study on in silico drug repurposing of ellipticine. mdpi.com

The computational predictions were subsequently validated through in vitro experiments, which confirmed that low, non-cytotoxic concentrations of ellipticine promoted pro-angiogenic effects by decreasing the phosphorylation of GSK-3β and increasing β-catenin expression. mdpi.comnih.govnih.gov This successful outcome underscores the power of virtual screening and molecular docking to identify novel biological activities for existing drugs, a strategy that could readily be applied to derivatives like this compound. nih.gov

Furthermore, large-scale virtual screening initiatives have been effectively used to identify other N-oxide-containing molecules as potential inhibitors for various protein targets, such as viral helicases. openlabnotebooks.org These studies dock billions of compounds from virtual libraries against a protein structure, demonstrating that the N-oxide moiety is a viable functional group for computational hit identification. openlabnotebooks.org Such an approach could be employed to screen for novel targets for this compound beyond its traditional cytotoxic applications.

Advanced Analytical Techniques in Ellipticine N Oxide Research

Spectroscopic Methodologies

Spectroscopy plays a pivotal role in elucidating the structural and interactive properties of ellipticine (B1684216) N-oxide. Various spectroscopic methods offer unique advantages in characterizing the molecule and its behavior in biological systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including drug metabolites like ellipticine N-oxide. While specific ¹H and ¹³C NMR chemical shift data for isolated this compound are not extensively documented in publicly available literature, the principles of NMR spectroscopy for N-oxides provide a framework for its characterization.

The introduction of an N-oxide functionality significantly alters the electronic environment of the parent ellipticine molecule, leading to predictable shifts in the NMR spectrum. Protons and carbons in the vicinity of the N-oxide group experience changes in their chemical shifts due to the electronic and anisotropic effects of the N-O bond. In the context of metabolite identification, NMR is often used in conjunction with other techniques, such as mass spectrometry, to confirm the structure of metabolites isolated from biological matrices. For instance, after separation by HPLC, fractions containing putative metabolites can be subjected to NMR analysis. The comparison of the resulting spectra with that of the parent compound, alongside computational predictions, allows for the unambiguous identification of the metabolite's structure, including the position of the N-oxidation.

Table 1: General Expected ¹H and ¹³C NMR Chemical Shift Changes upon N-oxidation of Aromatic Nitrogen Heterocycles

| Nucleus | Expected Chemical Shift Change | Rationale |

| ¹H | ||

| Protons α to N-oxide | Downfield shift | Increased deshielding due to the electron-withdrawing nature of the N-oxide group. |

| Protons γ to N-oxide | Downfield shift | Deshielding effect transmitted through the aromatic system. |

| Protons β to N-oxide | Smaller shift (upfield or downfield) | More complex electronic effects. |

| ¹³C | ||

| Carbon α to N-oxide | Downfield shift | Significant deshielding due to the electronegativity of the oxygen atom. |

| Carbon γ to N-oxide | Upfield shift | Increased electron density due to resonance effects. |

Note: The actual chemical shifts for this compound would require experimental determination.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interactions of molecules with macromolecules, such as DNA. While specific UV-Vis studies focused solely on this compound are limited in the available literature, the well-documented UV-Vis analysis of the parent compound, ellipticine, provides a strong basis for understanding how its N-oxide derivative might be investigated.

The UV-Vis spectrum of ellipticine exhibits characteristic absorption bands corresponding to its extended π-electron system. When ellipticine intercalates into the DNA double helix, changes in its electronic environment lead to observable spectral shifts, typically a bathochromic (red) shift and hypochromism (decreased absorbance). These changes are indicative of the interaction and can be used to determine binding constants and stoichiometry.

It is anticipated that this compound would exhibit a similar UV-Vis absorption profile to ellipticine, with potential shifts in the absorption maxima due to the electronic influence of the N-oxide group. Interaction studies of this compound with DNA would likely involve titrating the compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum. The resulting data would provide insights into the binding affinity and mode of interaction of this metabolite with DNA.

Fluorescence Spectroscopy for Enzyme-Drug-DNA Interactions

Fluorescence spectroscopy is a highly sensitive technique for studying the interactions of fluorescent molecules like ellipticine and its derivatives with biological targets. Research on the parent compound, ellipticine, has effectively utilized this method to probe its interactions with DNA and the enzyme topoisomerase II. Although direct fluorescence studies on this compound are not widely reported, the established methodologies for ellipticine serve as a blueprint for investigating the N-oxide metabolite.

Ellipticine is intrinsically fluorescent, and its fluorescence properties, such as emission intensity and wavelength, are sensitive to its local environment. Changes in these properties upon binding to macromolecules like DNA or proteins can provide detailed information about the binding event. For example, studies on ellipticine have shown that its fluorescence is quenched or enhanced upon interaction with DNA, and these changes can be used to quantify binding affinities.

Furthermore, fluorescence spectroscopy can be employed to study ternary complexes, such as those involving an enzyme, a drug, and DNA. In the case of ellipticine, fluorescence has been used to characterize its binding to topoisomerase II in both the presence and absence of DNA, revealing details about the formation of the drug-enzyme-DNA complex. Similar experimental approaches could be applied to this compound to understand its potential role in modulating the activity of topoisomerase II and its interaction with DNA.

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying functional groups within a molecule and thus for structural characterization. For this compound, IR spectroscopy can definitively confirm the presence of the N-oxide functional group.

The N-O stretching vibration in aromatic N-oxides gives rise to a characteristic absorption band in the IR spectrum. The position of this band can be influenced by the electronic nature of the aromatic ring system. Generally, for pyridine (B92270) N-oxides and related heterocyclic N-oxides, the N-O stretching vibration is observed in the region of 1200-1300 cm⁻¹. The presence of a strong absorption band in this region of the IR spectrum of an ellipticine metabolite would provide compelling evidence for the formation of an N-oxide.

Chromatographic Techniques for Metabolite Separation (e.g., HPLC, Reversed-Phase HPLC)

Chromatographic techniques are indispensable for the separation and purification of drug metabolites from complex biological matrices. High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is a cornerstone for the analysis of ellipticine and its metabolites, including this compound.

In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. Ellipticine and its metabolites, being relatively nonpolar, are well-suited for this technique. The polarity of the metabolites, which is influenced by the addition of functional groups such as hydroxyls or the N-oxide moiety, dictates their retention time on the column.

One study detailed the separation of five ellipticine metabolites from microsomal incubations using a reversed-phase Ultrasphere ODS column. The mobile phase consisted of a mixture of methanol (B129727) and an aqueous solution of heptane (B126788) sulfonic acid and acetic acid. Under these conditions, this compound was successfully separated from the parent compound and other hydroxylated metabolites. The retention time of this compound in this system was reported to be 11.2 minutes, demonstrating the efficacy of reversed-phase HPLC in resolving complex metabolite mixtures.

Table 2: Exemplary HPLC System for Ellipticine Metabolite Separation

| Parameter | Condition |

| Column | 5 µm Ultrasphere ODS (4.6 x 250 mm) |

| Mobile Phase | 64% methanol, 36% of 5 mmol/L heptane sulfonic acid with 32 mmol/L acetic acid in water |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 296 nm |

| Retention Time of this compound | 11.2 min |

Mass Spectrometry (MS) for Metabolite and Adduct Characterization

Mass spectrometry (MS) is a highly sensitive and specific analytical technique that is central to the identification and characterization of drug metabolites and their covalent adducts with macromolecules like DNA. In this compound research, MS, often coupled with HPLC (LC-MS), provides definitive molecular weight information and structural details through fragmentation analysis.

The formation of this compound as a metabolite has been confirmed using mass spectrometry. Following separation by HPLC, the metabolite fraction corresponding to the N-oxide can be introduced into the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the mass of ellipticine plus an additional oxygen atom (an increase of 16 Da).

Furthermore, MS is crucial for characterizing the DNA adducts formed from reactive metabolites of ellipticine, including those derived from this compound. It has been shown that this compound can lead to the formation of covalent adducts with DNA bases, particularly deoxyguanosine. Tandem mass spectrometry (MS/MS) is particularly powerful in this context. By selecting the molecular ion of the adduct and subjecting it to fragmentation, a characteristic fragmentation pattern is produced. This pattern can confirm the identity of both the ellipticine-derived moiety and the adducted DNA base, providing unequivocal evidence for the formation of the covalent adduct.

DNA Adduct Detection and Quantification (e.g., ³²P-Postlabeling Technique)

The covalent binding of chemical agents to DNA, forming DNA adducts, is a critical event in chemical carcinogenesis. The ³²P-postlabeling technique is an exceptionally sensitive method for detecting and quantifying such DNA damage, even when present at very low levels. nih.govnih.gov This method is applicable to a broad spectrum of genotoxic compounds and complex mixtures, making it a valuable tool in studying the interaction of this compound metabolites with DNA. nih.govnih.govyoutube.com The technique can detect as few as one adduct in 10⁹ to 10¹⁰ normal nucleotides, requiring only microgram quantities of DNA. nih.gov

The procedure involves several key steps, as outlined in the table below. nih.gov

Table 1: Standard Steps of the ³²P-Postlabeling Technique

| Step | Description |

|---|---|

| 1. DNA Digestion | The DNA sample is enzymatically hydrolyzed to its constituent deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase. |

| 2. Adduct Enrichment | Adducted nucleotides are selectively enriched. The nuclease P1 enhancement method, for example, removes normal (non-adducted) nucleotides, as they are dephosphorylated and no longer substrates for the subsequent labeling step. |

| 3. Radiolabeling | The enriched adducts are radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase, which catalyzes the transfer of a ³²P-labeled phosphate (B84403) group from [γ-³²P]adenosine triphosphate ([γ-³²P]ATP). nih.gov |

| 4. Chromatographic Separation | The resulting ³²P-labeled adducted nucleotides (deoxynucleoside 3',5'-bisphosphates) are separated from the excess [γ-³²P]ATP and normal nucleotides using techniques like multidirectional thin-layer chromatography (TLC). nih.gov |

| 5. Detection & Quantification | The separated adducts are detected by autoradiography, appearing as spots on the chromatogram. The amount of radioactivity in each spot is measured to quantify the adduct levels relative to the total number of nucleotides. |

In research on the parent compound, ellipticine, the ³²P-postlabeling assay has been instrumental in identifying specific DNA adducts formed in vivo and in vitro. For instance, studies have shown the formation of several distinct ellipticine-derived DNA adducts in the liver DNA of treated rats and in various cell lines. researchgate.net Autoradiographic profiles reveal a pattern of spots, each corresponding to a different adduct. researchgate.net This technique has confirmed that the metabolic activation of ellipticine, often mediated by cytochrome P450 (CYP) enzymes like CYP3A4 and CYP1A, leads to reactive intermediates that covalently bind to DNA. researchgate.net The ³²P-postlabeling method allows for the comparison of adduct profiles generated under different metabolic conditions, helping to elucidate the specific enzymatic pathways responsible for genotoxicity. youtube.comresearchgate.net

Electrochemical Methods for DNA Interaction Studies

Electrochemical methods offer a sensitive, cost-effective, and rapid approach for investigating the interactions between small molecules, such as this compound, and DNA. etsu.edumdpi.com These techniques can provide valuable information on the mode of binding (e.g., intercalation, groove binding, electrostatic interaction), the strength of the interaction, and potential DNA damage. mdpi.combg.ac.rs

Various voltammetric techniques, including cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed. mdpi.comnih.gov These methods monitor the changes in the electrochemical signals of DNA bases (like guanine (B1146940) and adenine) or the drug molecule itself upon interaction. researchgate.net The study typically involves an electrochemical cell with a three-electrode system: a working electrode, a reference electrode, and a counter electrode. etsu.edu

Table 2: Common Electrochemical Techniques for Drug-DNA Interaction Studies

| Technique | Principle | Information Obtained |

|---|---|---|

| Cyclic Voltammetry (CV) | The potential of the working electrode is swept linearly versus time in a cyclical manner. The resulting current from redox processes is measured. etsu.edu | Provides information on the binding mode. Intercalation often causes a shift in the peak potential of the DNA signal, while electrostatic interactions may lead to different shifts. bg.ac.rs |

| Differential Pulse Voltammetry (DPV) | A series of regular voltage pulses is superimposed on a linear potential sweep, and the current is sampled just before and after each pulse. This method enhances sensitivity by minimizing background capacitive currents. mdpi.com | Used to detect decreases in the oxidation peak currents of guanine and adenine (B156593), which indicates that the drug molecule is binding to DNA and sterically hindering the oxidation of these bases. mdpi.com |

In studies involving ellipticine and its derivatives, electrochemical biosensors are often used. researchgate.net These sensors can be fabricated by immobilizing single-stranded (ssDNA) or double-stranded DNA (dsDNA) onto the surface of an electrode, such as a screen-printed carbon electrode. nih.govresearchgate.net When this compound is introduced into the system, its interaction with the immobilized DNA can be observed through changes in the voltammetric response. For example, a decrease in the peak currents for guanine and adenine oxidation suggests that the molecule has bound to the DNA, blocking these bases from accessing the electrode surface. mdpi.com By analyzing the shifts in peak potentials and changes in peak currents, researchers can calculate binding constants and infer the nature of the interaction. bg.ac.rs

X-ray Crystallography for Structural Elucidation (e.g., Planarity Determination)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. hamdard.edu.pknih.gov This technique is indispensable in drug discovery and chemical research for providing high-resolution structural information, which is crucial for understanding a molecule's function and interactions. hamdard.edu.pk For a compound like this compound, X-ray crystallography serves to confirm its molecular structure and, importantly, to determine the geometry and planarity of its fused ring system.

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. scirp.org By analyzing the positions and intensities of these spots, a three-dimensional map of the electron density within the crystal can be calculated. This map is then interpreted to determine the precise position of each atom in the molecule, as well as bond lengths and angles. rsc.org

A key structural feature of the parent compound, ellipticine, is its planar tetracyclic ring system, which is critical for its ability to intercalate between the base pairs of DNA. nih.gov It is expected that this compound retains a high degree of planarity. X-ray crystallography can verify this by providing exact coordinates for each atom in the pyrido[4,3-b]carbazole skeleton. From these coordinates, the planarity of the molecule can be assessed by calculating the deviation of individual atoms from a best-fit plane through the ring system. Any distortions or puckering in the rings would be immediately apparent from the crystallographic data. nih.goviaea.org This structural confirmation is vital for correlating the molecule's architecture with its biological activity. hamdard.edu.pk

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Adenosine triphosphate |

| Ellipticine |

| This compound |

| Guanine |

Future Directions and Emerging Research Avenues for Ellipticine N Oxide

Development of Novel Synthetic Routes for Improved Analogues

The development of novel and efficient synthetic routes is fundamental to exploring the full potential of ellipticine-based compounds. While ellipticine (B1684216) N-oxide is primarily known as a metabolite, future research necessitates robust synthetic methods to produce it and its analogues for detailed study. Current synthetic strategies for the ellipticine scaffold provide a strong foundation. For instance, methods for creating substituted ellipticines, such as those at the 9- and 11-positions, have been developed using precursors like 11-formylellipticine. nih.gov

Researchers have also developed innovative routes toward 5-substituted ellipticines through Grignard reactions with vinylmagnesium bromide, followed by ozonolysis and oxidation. ucc.ie Furthermore, novel approaches like the use of the Vilsmeier–Haack reagent and radical cyclization reactions have been employed to create diverse ellipticine and aza-ellipticine analogues. researchgate.netnih.gov

Future work should focus on adapting these methodologies to specifically synthesize ellipticine N-oxide analogues. The goals would be to improve properties such as aqueous solubility, metabolic stability, and target specificity. bioorganica.com.ua The synthesis of derivatives with modifications at various positions on the pyridocarbazole core could modulate the electronic and steric properties, potentially enhancing the compound's conversion to its ultimate cytotoxic form or altering its interaction with biological targets. nih.govucc.ie

Comprehensive Elucidation of Metabolic Fate Across Diverse Biological Systems

Understanding the metabolic fate of ellipticine is critical, as its bioactivation and detoxification are mediated by enzymes whose expression can vary significantly among individuals and cancer types. Ellipticine is oxidized by cytochrome P450 (CYP) enzymes and peroxidases into five primary metabolites: 7-hydroxyellipticine (B1218345), 9-hydroxyellipticine, 12-hydroxyellipticine, 13-hydroxyellipticine, and this compound. mdpi.comnih.govsav.sk

This compound is a product of metabolic activation. nih.govaacrjournals.org In humans, its formation is catalyzed predominantly by CYP3A4 and CYP2D6. aacrjournals.orgmdpi.comscispace.com While CYP1A1 and CYP1A2 are primarily involved in detoxification pathways that produce 9-hydroxyellipticine and 7-hydroxyellipticine, CYP3A4 is a key enzyme in generating both this compound and 13-hydroxyellipticine, metabolites that lead to DNA adducts. aacrjournals.orgmdpi.commdpi.com Peroxidases, such as myeloperoxidase and lactoperoxidase, can also oxidize ellipticine, producing this compound as a minor product. upol.czcuni.cznih.gov

A crucial aspect of its metabolic fate is that this compound is not the final active molecule but an important precursor. It undergoes a spontaneous Polonowski rearrangement to form 12-hydroxyellipticine. mdpi.comnih.govscispace.comresearchgate.net This metabolite, along with 13-hydroxyellipticine, is responsible for generating the reactive carbenium ions that covalently bind to DNA. upol.czscispace.com